molecular formula C6H8N4O B8027738 4-Methoxypyrimidine-2-carboxamidine

4-Methoxypyrimidine-2-carboxamidine

Cat. No.: B8027738
M. Wt: 152.15 g/mol
InChI Key: UGAUXKLTFOUNIO-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2-carboxamidine is a pyrimidine derivative characterized by a methoxy group (-OCH₃) at position 4 and a carboxamidine group (-C(=NH)NH₂) at position 2 of the pyrimidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive carboxamidine moiety, which can participate in hydrogen bonding and coordination chemistry, making it valuable for designing enzyme inhibitors or ligands .

Properties

IUPAC Name

4-methoxypyrimidine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-11-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAUXKLTFOUNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyrimidine-2-carboxamidine typically involves the reaction of 4-methoxypyrimidine with appropriate amidine precursors. One common method involves the use of 4-methoxypyrimidine and cyanamide under acidic conditions to form the desired carboxamidine derivative . The reaction conditions often include the use of solvents such as methanol and catalysts like Lewis acids to facilitate the cyclization and methoxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to enhance yield and purity while minimizing the production of by-products. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidine-2-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxo compounds, and reduced amine derivatives. These products can have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxypyrimidine-2-carboxamidine has been studied for its role in developing novel therapeutic agents. Its structural properties allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine-based compounds can enhance the efficacy of existing antimycobacterial agents. The combination of such compounds with other bioactive amides has resulted in improved activity against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. For example, certain pyrimidine compounds demonstrated selective inhibition of cancer cell lines, including breast and prostate cancer cells. The mechanisms involved include the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression . This positions this compound as a candidate for further exploration in anticancer drug development.

Chemical Synthesis Applications

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex molecules through various reactions, including nucleophilic substitutions and condensation reactions. Its ability to form stable intermediates makes it valuable for synthesizing other biologically active compounds .

Co-crystallization Studies

Research has also focused on the co-crystallization of this compound with other small molecules to explore its crystallographic properties. Such studies can lead to insights into molecular interactions that are crucial for drug design and formulation .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various applications:

Study Focus Findings
Antimicrobial EfficacyEnhanced activity against MDR strains when combined with isoniazid derivatives; favorable safety profile observed.
Anticancer ActivitySelective cytotoxicity against breast cancer cell lines; mechanisms include apoptosis induction and pathway inhibition.
Synthesis ApplicationsDemonstrated utility as an intermediate for synthesizing complex organic molecules; effective in nucleophilic reactions.

Comparison with Similar Compounds

4-Methoxy-pyridine-2-carboxylic acid amide

  • Structure : Pyridine ring with methoxy (-OCH₃) at position 4 and carboxamide (-CONH₂) at position 2.
  • Applications : Used in chemical research, though its pyridine core may limit utility in pyrimidine-specific enzymatic targets .

4-Methoxypyrimidine-5-carboxamide

  • Structure : Methoxy group at position 4 and carboxamide (-CONH₂) at position 5.
  • Key Differences : The carboxamide group at position 5 instead of 2 alters hydrogen-bonding patterns and steric interactions. This positional isomerism may affect solubility and target selectivity .

4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine

  • Structure : Chloro (-Cl) at position 4, methoxy at 6, methyl (-CH₃) at 2, and amine (-NH₂) at 5.
  • Key Differences: The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions.

4-Methoxypyrimidine-2-carboxaldehyde

  • Structure : Methoxy at position 4 and aldehyde (-CHO) at position 2.
  • Key Differences : The aldehyde group is highly reactive, serving as a precursor for Schiff base formation or condensation reactions. Unlike carboxamidine, it lacks basicity, limiting its utility in pH-dependent interactions .

This compound hydrochloride

  • Structure : Hydrochloride salt of the target compound.
  • Key Differences : The salt form improves aqueous solubility and bioavailability, making it preferable for in vitro assays or formulation development .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents (Position) Functional Groups Key Applications Reference
This compound 4-OCH₃, 2-carboxamidine Carboxamidine, Methoxy Pharmaceutical intermediates
4-Methoxy-pyridine-2-carboxylic acid amide 4-OCH₃, 2-CONH₂ Carboxamide, Methoxy Chemical R&D
4-Methoxypyrimidine-5-carboxamide 4-OCH₃, 5-CONH₂ Carboxamide, Methoxy Fine chemical synthesis
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ Chloro, Methoxy, Methyl, Amine Drug precursor
4-Methoxypyrimidine-2-carboxaldehyde 4-OCH₃, 2-CHO Aldehyde, Methoxy Reactive intermediate
This compound hydrochloride 4-OCH₃, 2-carboxamidine HCl Carboxamidine salt, Methoxy Enhanced solubility formulations

Research Findings and Implications

Functional Group Reactivity: The carboxamidine group in this compound is a stronger base (pKa ~11–12) compared to carboxamide (pKa ~0–1), enabling interactions with acidic residues in enzymes .

Substituent Position Effects :

  • Position 2 substituents in pyrimidines are critical for binding to dihydrofolate reductase (DHFR) and other pyrimidine-targeting enzymes. Analogs with carboxamidine at position 2 may mimic natural substrates like dihydrofolate .

Applications in Drug Development :

  • Chloro and methyl substituents (e.g., in 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine) enhance metabolic stability and lipophilicity, traits desirable in kinase inhibitors .
  • Hydrochloride salts of carboxamidines are prioritized in preclinical studies due to improved pharmacokinetic profiles .

Biological Activity

4-Methoxypyrimidine-2-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structure

This compound features a pyrimidine ring substituted with a methoxy group and a carboxamidine functional group. Its chemical structure can be represented as follows:

C7H9N3O\text{C}_7\text{H}_9\text{N}_3\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxypyrimidine with amidine precursors, often under acidic conditions using cyanamide. This method allows for the formation of the desired carboxamidine derivative while optimizing yield and purity through techniques like continuous flow synthesis .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in mediating inflammation .

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound possess anti-inflammatory effects comparable to established COX-2 inhibitors such as celecoxib. In vitro studies reported IC50 values for COX-2 inhibition at approximately 0.04 μmol, indicating potent anti-inflammatory properties .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro assays have shown that it induces cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve pro-apoptotic signaling pathways, leading to cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureBiological Activity
4-Amino-2,6-dimethoxypyrimidineSimilar structure with amino groupsModerate anti-inflammatory effects
2,4-Dichloro-5-methoxypyrimidineChloro substituentsLimited anti-inflammatory activity
This compound hydrochlorideSalt formEnhanced solubility; similar activity

This table illustrates how variations in substituents can influence biological activity, emphasizing the unique efficacy of this compound .

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects of pyrimidine derivatives, including this compound. The effective dose (ED50) was comparable to that of indomethacin, a well-known anti-inflammatory drug .

Toxicity and Safety Profile

A computer-aided estimation of biological activity profiles suggests that while some derivatives exhibit potential teratogenic and carcinogenic effects, the specific toxicity profile of this compound remains under investigation. The predictive values indicate a need for further studies to clarify its safety in clinical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.